molecular formula C17H21N3O4 B2653029 N-(2-methoxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898455-89-5

N-(2-methoxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2653029
CAS No.: 898455-89-5
M. Wt: 331.372
InChI Key: XREDKVNFNSFLSB-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique tricyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts such as palladium or nickel.

    Introduction of the methoxyethyl group: This step usually involves nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxyethyl moiety.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a metal catalyst, can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

Scientific Research Applications

N-(2-methoxyethyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe, helping to elucidate biological pathways and mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials, benefiting from its unique structural features.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. Key pathways include:

    Enzyme inhibition: The compound can inhibit specific enzymes, altering metabolic pathways.

    Receptor binding: It can bind to receptors on cell surfaces, triggering intracellular signaling cascades.

Comparison with Similar Compounds

N-(2-methoxyethyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can be compared with other similar compounds, such as:

    N-(2-methoxyethyl)-N-methylamine: A simpler structure with different reactivity and applications.

    1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene: Shares the tricyclic core but lacks the methoxyethyl and amide functionalities, leading to different chemical properties.

The uniqueness of N-(2-methoxyethyl)-N’-{2-oxo-1-azatricyclo[731

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-24-8-6-18-16(22)17(23)19-13-9-11-3-2-7-20-14(21)5-4-12(10-13)15(11)20/h9-10H,2-8H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREDKVNFNSFLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326416
Record name N-(2-methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898455-89-5
Record name N-(2-methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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